3-Bromo-4-hydroxy-5-methoxybenzoic acid

Solid-phase synthesis Crystallization behavior Regioisomeric purity control

This 3-bromo regioisomer (CAS 6324-52-3) provides a ready-to-couple aryl bromide handle absent in vanillic acid, eliminating in-house bromination and regioisomer purification. Its 221°C melting point vs 150–152°C for the 5-hydroxy-4-methoxy isomer enables unambiguous identity verification. With a predicted LogP of 1.94 and pKa of 4.02, it offers predictable purification behavior. Procure ≥97% pure material for consistent Suzuki, Buchwald-Hartwig, and Ullmann couplings.

Molecular Formula C8H7BrO4
Molecular Weight 247.04 g/mol
CAS No. 6324-52-3
Cat. No. B1266027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-hydroxy-5-methoxybenzoic acid
CAS6324-52-3
Molecular FormulaC8H7BrO4
Molecular Weight247.04 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)C(=O)O)Br)O
InChIInChI=1S/C8H7BrO4/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3,10H,1H3,(H,11,12)
InChIKeyFGOVBTMEPVEFCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-hydroxy-5-methoxybenzoic Acid (CAS 6324-52-3) Procurement Guide for Research Applications


3-Bromo-4-hydroxy-5-methoxybenzoic acid (5-bromovanillic acid, CAS 6324-52-3) is a tri-substituted benzoic acid derivative with a bromine atom at the 3-position, a hydroxyl group at the 4-position, and a methoxy group at the 5-position [1]. It possesses a molecular weight of 247.04 Da, a predicted LogP of 1.94, and a reported melting point of 221 °C [2]. The compound serves as a halogenated vanillic acid scaffold for medicinal chemistry derivatization and as a brominated building block in organic synthesis [3].

Why 3-Bromo-4-hydroxy-5-methoxybenzoic Acid Cannot Be Replaced by Non-Brominated Vanillic Acid Scaffolds


The 3-bromo substituent fundamentally alters both physicochemical properties and synthetic utility compared to non-halogenated vanillic acid (4-hydroxy-3-methoxybenzoic acid) and regioisomeric bromo-hydroxy-methoxybenzoic acids. Bromine introduction increases molecular weight by approximately 79 Da, raises LogP by ~0.8 units (vanillic acid LogP ≈ 1.1), and provides a heavy atom handle for cross-coupling reactions that is entirely absent in non-halogenated analogs [1][2]. This substitution pattern dictates specific reactivity in Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann-type couplings—synthetic transformations for which non-brominated vanillic acid is wholly unsuitable [3]. Furthermore, the 3-bromo-4-hydroxy-5-methoxy regioisomer (CAS 6324-52-3) exhibits a melting point of 221 °C, substantially higher than the 150–152 °C observed for the 3-bromo-5-hydroxy-4-methoxy regioisomer (CAS 52783-66-1), reflecting altered crystal packing and potential solubility differences that may impact formulation and purification workflows .

Quantitative Differentiation of 3-Bromo-4-hydroxy-5-methoxybenzoic Acid (CAS 6324-52-3) from Structural Analogs


Regioisomer Melting Point: 6324-52-3 vs. 52783-66-1 for Solid-Phase Handling Predictability

The target compound (3-bromo-4-hydroxy-5-methoxybenzoic acid, CAS 6324-52-3) exhibits a melting point of 221 °C . In contrast, its regioisomer 3-bromo-5-hydroxy-4-methoxybenzoic acid (CAS 52783-66-1) melts at 150–152 °C . The 69–71 °C higher melting point of the target compound indicates stronger intermolecular hydrogen bonding and altered crystal lattice energy, which may confer advantages in solid-phase handling, thermal stability during storage, and melting point-based purity verification. This property enables straightforward differentiation from the regioisomer via simple melting point determination—a practical quality control advantage for procurement and inventory management.

Solid-phase synthesis Crystallization behavior Regioisomeric purity control Thermal stability

Bromine Position Impact on Synthetic Utility: Cross-Coupling vs. Non-Halogenated Vanillic Acid

3-Bromo-4-hydroxy-5-methoxybenzoic acid contains an aryl bromide at the 3-position, enabling participation in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings [1][2]. Non-brominated vanillic acid (4-hydroxy-3-methoxybenzoic acid) lacks this halogen handle and cannot undergo these transformations without prior halogenation—a step that introduces additional synthetic operations, yield losses, and potential regioisomeric impurity formation. The bromine atom also increases molecular weight from 168.15 Da (vanillic acid) to 247.04 Da and raises LogP from approximately 1.1 to 1.94 [3][4], conferring increased lipophilicity that may influence membrane permeability in biologically active derivatives.

Suzuki-Miyaura coupling Palladium catalysis Brominated building blocks Medicinal chemistry diversification

Antioxidant Potential: Brominated Vanillic Acid Scaffold vs. Unsubstituted Vanillic Acid

Vanillic acid derivatives, including brominated analogs, have been screened for antioxidant activity via DPPH radical scavenging, lipoxygenase inhibition, and urease inhibition assays [1]. While no head-to-head quantitative comparison between 3-bromo-4-hydroxy-5-methoxybenzoic acid and non-brominated vanillic acid was identified, class-level SAR analysis indicates that bromine substitution on the aromatic ring of vanillic acid scaffolds modulates antioxidant capacity relative to the parent compound . The presence of the bromine atom alters electron density distribution on the aromatic ring, potentially influencing hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms central to radical scavenging activity [2]. Additionally, 3-bromo-4-hydroxy-5-methoxybenzoic acid methyl ester has been evaluated for radical scavenging activity, though the free acid form requires further investigation [3].

Oxidative stress Reactive oxygen species Bromophenol antioxidants Free radical scavenging

pKa and Hydrogen Bonding Differentiation: Target Compound vs. Regioisomer 52783-66-1

3-Bromo-4-hydroxy-5-methoxybenzoic acid (CAS 6324-52-3) exhibits a predicted pKa of 4.02–4.06 for the carboxylic acid moiety [1]. The 4-hydroxy group is positioned ortho to the 3-bromo substituent and meta to the 5-methoxy group, establishing a specific intramolecular hydrogen bonding network. In contrast, the regioisomer 3-bromo-5-hydroxy-4-methoxybenzoic acid (CAS 52783-66-1) positions the hydroxyl group differently, altering hydrogen bond donor-acceptor geometry. While direct pKa comparative data for the regioisomer is not available in the open literature, the distinct substitution pattern implies different ionization behavior at physiological pH, potentially affecting solubility, salt formation propensity, and reversed-phase chromatographic retention. The target compound's predicted LogD values—0.45 at pH 5.5 and −1.22 at pH 7.4 —indicate substantial pH-dependent lipophilicity shifts that influence extraction and purification protocols.

Ionization state Bioavailability prediction Chromatographic method development Salt formation

Procurement-Validated Research Applications for 3-Bromo-4-hydroxy-5-methoxybenzoic Acid (CAS 6324-52-3)


Medicinal Chemistry: Aryl Bromide Scaffold for Suzuki-Miyaura Diversification of Vanillic Acid-Derived Libraries

3-Bromo-4-hydroxy-5-methoxybenzoic acid provides a pre-installed aryl bromide handle for palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the vanillic acid scaffold without requiring separate halogenation steps [1]. The 4-hydroxy and 5-methoxy substitution pattern mimics naturally occurring vanillic acid while the 3-bromo position is primed for Suzuki-Miyaura coupling with boronic acids to generate biaryl derivatives [2]. The compound's predicted LogP of 1.94 and pKa of 4.02 [3] offer predictable physicochemical behavior during library synthesis and purification. Procurement of CAS 6324-52-3 eliminates the need for in-house bromination of vanillic acid—a step that may generate regioisomeric impurities requiring chromatographic separation .

Bromophenol Antioxidant Research: Halogenated Vanillic Acid Analog for Structure-Activity Studies

Brominated vanillic acid derivatives have been investigated for antioxidant and enzyme inhibitory activities in DPPH radical scavenging, lipoxygenase inhibition, and urease inhibition assays [1]. 3-Bromo-4-hydroxy-5-methoxybenzoic acid serves as a pre-brominated analog for structure-activity relationship (SAR) studies comparing halogenated versus non-halogenated vanillic acid scaffolds [2]. The compound's bromine substituent alters electron density distribution on the aromatic ring, potentially modulating hydrogen atom transfer (HAT) and single electron transfer (SET) radical scavenging mechanisms [3]. Researchers evaluating bromophenol antioxidants may utilize CAS 6324-52-3 as a defined starting material to systematically investigate halogen-dependent antioxidant activity without introducing synthetic variability from separate bromination protocols.

Organic Synthesis: Defined Regioisomer for Crystallization and Solid-Phase Purity Control

The 221 °C melting point of 3-bromo-4-hydroxy-5-methoxybenzoic acid (CAS 6324-52-3) [1] differs substantially from the 150–152 °C melting point of its regioisomer 3-bromo-5-hydroxy-4-methoxybenzoic acid (CAS 52783-66-1) [2]. This ~70 °C differential enables unambiguous regioisomer identification via simple melting point determination, reducing the risk of inadvertent regioisomer substitution in multi-step synthetic sequences. The higher melting point also suggests stronger crystal lattice energy, which may confer improved stability during long-term storage and predictable behavior in solid-phase extraction and recrystallization workflows. For laboratories synthesizing regioisomerically pure derivatives, this property provides a straightforward quality control metric for incoming material verification.

Pharmaceutical Intermediate: Building Block with Pre-Defined pKa and Lipophilicity Profile

3-Bromo-4-hydroxy-5-methoxybenzoic acid exhibits a predicted pKa of 4.02–4.06 and LogP of 1.94, with pH-dependent LogD values of 0.45 at pH 5.5 and −1.22 at pH 7.4 [1][2]. Compared to non-brominated vanillic acid (pKa 4.45, LogP ≈ 1.1), the brominated analog is more lipophilic in its neutral form yet becomes more hydrophilic upon ionization at physiological pH [3]. This property profile is relevant for pharmaceutical intermediate selection where predictable ionization behavior influences extraction efficiency, chromatographic purification, and salt formation screening. The compound's Lipinski Rule of Five compliance further supports its utility as a starting material for oral bioavailability-oriented medicinal chemistry programs.

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